molecular formula C6H12N2S4 B3062379 N,N'-Diethylthiuram disulfide CAS No. 2438-91-7

N,N'-Diethylthiuram disulfide

Cat. No.: B3062379
CAS No.: 2438-91-7
M. Wt: 240.4 g/mol
InChI Key: AMFIBVNSEBYBAM-UHFFFAOYSA-N
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Description

N,N'-Diethylthiuram Disulfide is an organosulfur compound belonging to the thiuram disulfide class, characterized by the general formula (R₂NCSS)₂. These compounds are typically white or pale yellow solids that are soluble in organic solvents . Thiuram disulfides are industrially significant and are primarily prepared by the oxidation of the corresponding dithiocarbamate salts . This compound serves as a valuable reagent in scientific research. Compounds within the thiuram disulfide family, such as the tetraethyl derivative (disulfiram), are known to inhibit the enzyme acetaldehyde dehydrogenase, a mechanism exploited in the study of alcohol metabolism and addiction . Furthermore, thiuram disulfides are widely used in polymer science as accelerators in the sulfur vulcanization of rubber . Researchers also utilize related dithiocarbamates as chelating agents for transition metal ions and as spin traps in electron paramagnetic resonance (EPR) spectroscopy to study radical species like nitric oxide . This compound is intended for Research Use Only and is not classified as a medicine or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2438-91-7

Molecular Formula

C6H12N2S4

Molecular Weight

240.4 g/mol

IUPAC Name

ethylcarbamothioylsulfanyl N-ethylcarbamodithioate

InChI

InChI=1S/C6H12N2S4/c1-3-7-5(9)11-12-6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)

InChI Key

AMFIBVNSEBYBAM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)SSC(=S)NCC

Origin of Product

United States

Advanced Synthetic Methodologies for N,n Diethylthiuram Disulfide and Analogues

Oxidative Dithiocarbamate (B8719985) Coupling Strategies

The synthesis of N,N'-Diethylthiuram disulfide, a prominent member of the thiuram disulfide class of organosulfur compounds, is primarily achieved through the oxidative coupling of its precursor, sodium diethyldithiocarbamate (B1195824). This precursor is formed from the reaction of diethylamine (B46881) and carbon disulfide. The subsequent oxidation step is crucial and has been accomplished through various methodologies, ranging from classical chemical oxidation to modern, technologically advanced approaches.

Classical Oxidation Techniques

Historically, the synthesis of thiuram disulfides relies on the oxidative dimerization of dithiocarbamate salts. This is a well-established and widely practiced method. A variety of oxidizing agents have been employed for this transformation. Common oxidants include hydrogen peroxide, halogens like chlorine, and metal salts such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). researchgate.net The general reaction involves the oxidation of two dithiocarbamate anions, which couple to form the disulfide bond. For instance, the reaction using chlorine can be represented as:

2 (C₂H₅)₂NCS₂⁻Na⁺ + Cl₂ → [(C₂H₅)₂NC(S)S]₂ + 2 NaCl

While effective, these classical methods can sometimes lead to over-oxidation or the formation of unwanted by-products, and the use of certain oxidants raises environmental concerns, prompting the development of more refined techniques. rsc.org

Table 1: Classical Oxidants for Dithiocarbamate Coupling

Oxidizing Agent Chemical Formula Key Characteristics
Hydrogen Peroxide H₂O₂ Commonly used, though can lead to by-products if not controlled. nih.gov
Chlorine Cl₂ Effective and used on an industrial scale.
Potassium Ferricyanide K₃[Fe(CN)₆] A common laboratory reagent for this type of oxidation. researchgate.net
Sodium Hypochlorite NaClO An alternative halogen-based oxidant. researchgate.net
Potassium Peroxodisulfate K₂S₂O₈ A strong oxidizing agent used in aqueous media. researchgate.net

Continuous Flow Synthesis in Microreactors

To enhance reaction efficiency, safety, and control, continuous flow synthesis in microreactors has emerged as a powerful methodology for producing this compound. This approach offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle exothermic reactions safely. researchgate.netelveflow.com

A two-step continuous process has been developed where N,N-diethyldithiocarbamic acid is first formed from diethylamine and carbon disulfide in a microstructured reactor. This intermediate is then immediately oxidized by hydrogen peroxide in a second microreactor, achieving a high yield of the final product. researchgate.net Another advanced approach involves microfluidic electrosynthesis, where the oxidation of sodium diethyldithiocarbamate is performed electrochemically in a microfluidic reactor. This method prevents the over-oxidation often seen in batch processes and eliminates waste salts, leading to a greener synthesis with high Faraday efficiency. rsc.orgelveflow.com Furthermore, visible-light photocatalytic aerobic oxidation has been successfully implemented in a continuous-flow system, drastically reducing reaction times and improving sustainability. rsc.org Packed-bed microreactors, using catalysts like MoS₂, have also been shown to accelerate the aerobic oxidation, shortening reaction times from many hours in batch to under 30 minutes in flow. sorbonne-universite.fr

Environmentally Benign Synthetic Approaches (e.g., CO2-mediated)

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally friendly methods for thiuram disulfide synthesis. A key innovation is the use of carbon dioxide (CO₂) as a weak acid agent. figshare.com In traditional processes, strong acids like sulfuric acid are used for neutralization, generating large amounts of low-value salt by-products such as sodium sulfate. researchgate.net By substituting sulfuric acid with CO₂, the process becomes much cleaner. CO₂ can be used to regulate the pH of the sodium diethyldithiocarbamate solution before its oxidation with hydrogen peroxide, a relatively green oxidant. researchgate.netnih.gov This CO₂-mediated approach has been demonstrated in both batch and gas-liquid microdispersion systems. researchgate.netnih.gov

Other green strategies include the use of recyclable solvents, such as azeotropic mixtures of isopropyl alcohol and water, which can be recovered and reused in subsequent batches. researchgate.net Photocatalytic methods that use benign catalysts like Eosin Y with visible light and molecular oxygen (from the air) as the oxidant represent a highly atom-economical and sustainable route. rsc.org The development of syntheses in green reaction media like deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG) further minimizes the reliance on hazardous organic solvents. rsc.orgscispace.comresearchgate.net

Amines and Carbon Disulfide Reaction Pathways for Thiuram Disulfides

The foundational reaction for producing thiuram disulfides is the formation of a dithiocarbamate salt from a secondary amine and carbon disulfide. The nature of the amine and the reaction conditions, including the presence of catalysts, significantly influence the efficiency and scope of this pathway.

Catalytic Promotion Effects in Synthesis

The synthesis of thiuram disulfides can be significantly accelerated through catalytic promotion. While traditional methods may not explicitly use a catalyst for the initial amine-CS₂ reaction, subsequent oxidation steps can be catalytically enhanced. For instance, MoS₂ has been used as a recyclable, heterogeneous catalyst for the aerobic oxidation of the dithiocarbamate intermediate to this compound, particularly in continuous flow systems. sorbonne-universite.fr

Photocatalysis offers a metal-free alternative. Eosin Y, an organic dye, serves as an effective and inexpensive photoredox catalyst that can mediate the aerobic oxidation of dithiocarbamates using visible light. rsc.org This process is believed to proceed via the generation of reactive oxygen species. In a different approach, carbon tetrabromide has been shown to promote the reaction of secondary amines with carbon disulfide to directly yield thiuram disulfides under mild, metal-free conditions. This method is proposed to involve the formation of a sulfenyl bromide intermediate from the dithiocarbamate, which then reacts further to form the disulfide. lnu.edu.cnthieme-connect.com This promotion significantly shortens reaction times and improves yields compared to the uncatalyzed reaction. lnu.edu.cn

Investigation of Aliphatic vs. Aromatic Amine Reactivity in Thiuram Disulfide Formation

A distinct difference in reactivity is observed between aliphatic and aromatic secondary amines in the formation of the dithiocarbamate precursor. This difference is primarily attributed to the basicity of the amine.

Aliphatic amines, such as diethylamine, are relatively strong bases and react readily with carbon disulfide, often in the presence of a base like sodium hydroxide (B78521), to form the corresponding dithiocarbamate salt in high yield. lnu.edu.cn These reactions are generally efficient and proceed under mild conditions.

In contrast, aromatic amines like N-methylaniline or diphenylamine (B1679370) are significantly less basic. Consequently, they are much less reactive towards carbon disulfide under standard conditions. lnu.edu.cnthieme-connect.com In fact, under conditions where aliphatic amines are effective, aromatic secondary amines can be completely inert. lnu.edu.cnthieme-connect.com To achieve the formation of diaryl dithiocarbamates, much stronger bases are required to deprotonate the amine first. For example, n-butyllithium (nBuLi) is often used to form the lithium amide salt of the diarylamine, which can then react with carbon disulfide. researchgate.net

Table 2: Reactivity Comparison of Amine Types in Dithiocarbamate Formation

Amine Type Example Basicity Reactivity with CS₂ Typical Base Required
Aliphatic Diethylamine High High NaOH, KOH
Aromatic Diphenylamine Low Very Low / Inert n-Butyllithium (nBuLi)
Aromatic N-Methylaniline Low Inert (under CBr₄ promotion) Strong bases

Regioselective Formation of Disulfide Bonds in Complex Architectures

The controlled and selective formation of a specific disulfide bond within a molecule that contains multiple thiol or potential disulfide-forming groups is a significant challenge in synthetic chemistry. This process, known as regioselective disulfide bond formation, is critical for creating complex architectures where the precise connectivity of sulfur atoms defines the molecule's structure and function. In the context of thiuram disulfides and their analogues, regioselectivity governs the ability to synthesize asymmetrical molecules and defined polysulfide chains, moving beyond simple symmetrical disulfides. The reactivity of the thiuram disulfide bond itself has been harnessed to induce disulfide bond formation in other molecules, such as peptides, highlighting its dynamic nature. researchgate.netresearchgate.net Achieving such control requires carefully designed strategies that can differentiate between multiple reactive sulfur sites. researchgate.net

Strategies for Asymmetrical Thiuram Disulfides

The synthesis of asymmetrical thiuram disulfides, which have the structure (R¹R²NCSS-SSCNR³R⁴), presents a considerable synthetic hurdle. The primary challenge lies in preventing the formation of the two corresponding symmetrical by-products. Conventional methods that involve the oxidation of a mixture of two different dithiocarbamate salts often lead to a statistical distribution of symmetrical and asymmetrical products, resulting in complex purification issues.

A key mechanism that can be exploited for the rational synthesis of asymmetrical disulfides is thiol-disulfide exchange . wikipedia.org This reaction involves the attack of a thiolate on a disulfide bond, breaking the original bond and forming a new one. wikipedia.org In the context of thiuram disulfides, a dithiocarbamate anion can react with a symmetrical thiuram disulfide.

A potential strategy involves a two-step process:

Preparation of Precursors : Synthesize and isolate a symmetrical thiuram disulfide (e.g., this compound) and the sodium or potassium salt of a different dithiocarbamic acid. Dithiocarbamate salts are typically prepared from a secondary amine and carbon disulfide in the presence of a base. tandfonline.commdpi.com

Controlled Exchange Reaction : React the symmetrical thiuram disulfide with the second dithiocarbamate salt under controlled conditions. The dithiocarbamate anion acts as the nucleophile, attacking the disulfide bond of the thiuram disulfide. This exchange reaction, if driven to completion, can favor the formation of the desired asymmetrical product.

This approach relies on the subtle differences in reactivity between the participating dithiocarbamate anions and the stability of the resulting disulfide bonds. The table below outlines the conceptual precursors for synthesizing an example asymmetrical thiuram disulfide.

Precursor 1 (Thiuram Disulfide)Precursor 2 (Dithiocarbamate Salt)Target Asymmetrical Product
This compoundSodium dimethyldithiocarbamateN-Ethyl-N'-methylthiuram disulfide
Tetracyclohexylthiuram disulfidePotassium dibenzyldithiocarbamateN-Cyclohexyl-N'-benzylthiuram disulfide

The success of these strategies is contingent upon carefully optimizing reaction conditions such as solvent, temperature, and stoichiometry to manage the equilibrium of the thiol-disulfide exchange and minimize reshuffling reactions that lead back to symmetrical products. chemrxiv.org

Sequential Disulfide Bond Formation in Polysulfides

The synthesis of tetra- and higher polysulfides containing the thiuram motif, such as R₂NC(S)SₙC(S)NR₂, where n > 2, requires precise, sequential introduction of sulfur atoms. The formation of such compounds is often an undesired side reaction during the synthesis of thiuram disulfides, particularly when elemental sulfur is generated in situ. tandfonline.com For instance, the reaction of dicyclohexylamine (B1670486) with carbon disulfide in the presence of sodium hydroxide can yield a complex mixture containing not only the desired disulfide but also the corresponding tetrasulfide, Cy₂NC(S)SSSSC(S)NCy₂, and elemental sulfur. tandfonline.com

However, this tendency can be harnessed for deliberate synthesis. The controlled, sequential formation of polysulfide bonds can be approached by reacting dithiocarbamate anions with specific sulfur-transfer reagents. A key method involves the reaction of a dithiocarbamate salt with a sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) to form tetrasulfides and trisulfides, respectively.

A generalized synthetic sequence is illustrated in the following table:

Dithiocarbamate PrecursorSulfur Transfer ReagentTarget Polysulfide ProductStoichiometry (Precursor:Reagent)
2 eq. R₂NCS₂⁻S₂Cl₂R₂NC(S)S-S-S-SC(S)NR₂ (Tetrasulfide)2:1
2 eq. R₂NCS₂⁻SCl₂R₂NC(S)S-S-SC(S)NR₂ (Trisulfide)2:1

Table based on synthetic principles described in reference tandfonline.com.

This methodology allows for the sequential construction of the polysulfide chain. For example, reacting two equivalents of a dithiocarbamate anion with one equivalent of sulfur monochloride (Cl-S-S-Cl) leads to the formation of a tetrasulfide bridge. tandfonline.com The mechanism involves the nucleophilic substitution of the chloride ions by the dithiocarbamate anions.

Further complexity, such as the creation of asymmetrical polysulfides, would require an orthogonal protection strategy, akin to those used in peptide synthesis, to allow for the stepwise addition of different dithiocarbamates and sulfur atoms, though this remains a formidable synthetic challenge. nih.govnih.gov The underlying principle of these reactions is the ability of polysulfides to mediate the transfer of sulfur atoms, a process that is fundamental in various biological and chemical systems. nih.gov

Mechanistic Investigations of Chemical Reactions Involving N,n Diethylthiuram Disulfide

Redox Chemistry of Thiol-Disulfide Interconversions

The interconversion between thiols and disulfides, such as N,N'-Diethylthiuram disulfide, is a fundamental redox process. libretexts.org In this reaction, the disulfide represents the oxidized state, while the corresponding free thiols are the reduced state. libretexts.org During oxidation, each sulfur atom in the thiol groups loses a bond to a hydrogen atom and forms a sulfur-sulfur bond. libretexts.orglibretexts.org This reversible redox activity is central to the chemical behavior of thiuram disulfides. The conversion can be initiated through direct substitution pathways or via a series of redox reactions involving oxidized intermediates. nih.govmdpi.com

Thiol-disulfide exchange reactions are critical for understanding the reactivity of this compound. libretexts.org These reactions typically proceed through a nucleophilic substitution (S_N2-like) mechanism. nih.govmdpi.com The process is initiated when a deprotonated thiol, known as a thiolate anion (RS⁻), acts as the nucleophile. mdpi.comresearchgate.net This highly reactive thiolate attacks one of the sulfur atoms of the disulfide bond in this compound. researchgate.net

This nucleophilic attack leads to the formation of a linear, trisulfide-like transition state where the negative charge is delocalized across the attacking sulfur, the central sulfur, and the leaving sulfur. nih.govresearchgate.net The reaction concludes with the cleavage of the original disulfide bond, releasing a new thiolate anion and forming a new disulfide. libretexts.orgresearchgate.net This entire process can be viewed as a series of two direct displacement events where sulfur atoms function as the nucleophile, electrophile, and leaving group. libretexts.orglibretexts.org Theoretical and experimental studies confirm that this S_N2-type mechanism is a one-step reaction that proceeds via a single transition state without the formation of a stable intermediate. nih.gov The rate of this exchange is significantly influenced by the pKa of the thiol, as the concentration of the more reactive thiolate anion increases with lower pKa values. mdpi.com

While the thiol-disulfide exchange is often described as a direct S_N2 reaction, the pathway can be more complex, involving transient intermediate species. acs.org Theoretical investigations using density functional theory (DFT) have shown that the S_N2-like transition structure is very close in energy to a corresponding trisulfur (B1217805) anionic intermediate ([δ-S–S–Sδ-]). researchgate.netacs.orgnih.gov For reactions with sterically unhindered disulfides, the distinction between a true S_N2 transition state and a short-lived trisulfur anionic intermediate is subtle and may require high-level calculations to resolve. acs.orgnih.gov

However, in reactions involving model peptides, the formation of a distinct trisulfur intermediate is strongly supported, lying at a lower energy level than the initial reactants. acs.orgnih.gov For instance, DFT studies have calculated this intermediate to be 10.7 kcal/mol more stable than the isolated reactants, suggesting a sufficient lifetime to allow for conformational adjustments needed to form the new disulfide bond. acs.orgnih.gov In contrast, for more sterically hindered disulfides, the potential energy surface shows a clear preference for the S_N2 displacement pathway. acs.orgnih.gov

In other types of reactions, different intermediates play a crucial role. For example, the synthesis of thiuram disulfides can be promoted by carbon tetrabromide. thieme-connect.delnu.edu.cn In this process, a dithiocarbamate (B8719985) reacts with carbon tetrabromide to form a highly reactive sulfenyl bromide intermediate in situ. thieme-connect.delnu.edu.cnthieme-connect.comsorbonne-universite.fr This electrophilic sulfur species is then trapped by a nucleophile to form the final product. acs.org This represents a formal umpolung of the sulfur anion's reactivity, converting it from a nucleophile to an electrophile. acs.org

Kinetic and Thermodynamic Aspects of Thiuram Disulfide Reactions

The kinetics of reactions involving thiuram disulfides are influenced by several factors, including steric hindrance, solvent polarity, and the application of external forces. mdpi.comacs.orgnih.gov For sterically hindered thiol-disulfide exchange reactions, the S_N2 displacement pathway has a calculated activation barrier of 9.8 kcal/mol. acs.orgnih.gov The reaction rate is also sensitive to the solvent environment; reactions are faster in solvents with higher dielectric constants, such as acetonitrile, compared to those in low-dielectric solvents like methylene (B1212753) chloride. mdpi.comsmolecule.com

Mechanical force has also been shown to directly catalyze thiol-disulfide exchange reactions. tau.ac.il By applying a stretching force to a disulfide bond, the activation energy barrier for the reaction can be lowered, thereby increasing the reaction rate. tau.ac.il

ParameterValueConditionsSource
Activation Barrier (Ea) 9.8 kcal/molSterically hindered S_N2 exchange acs.org, nih.gov
Activation Energy Reduction 8.2 kJ/molWith 400 pN of applied force tau.ac.il
ParameterValueSpecies/ProcessSource
Intermediate Stability -10.7 kcal/molTrisulfur intermediate vs. reactants acs.org, nih.gov
Dissociation Enthalpy (ΔH) 104 ± 2 kJ/molTetra-isopropyl-thiuram disulfide researchgate.net
Dissociation Entropy (ΔS) 57 ± 5 J K⁻¹ mol⁻¹Tetra-isopropyl-thiuram disulfide researchgate.net

Decomposition Pathways and Products of Thiuram Disulfides

Thiuram disulfides can decompose under various conditions, including heat, UV light, and in acidic media. smolecule.comatamanchemicals.com The primary decomposition pathway initiated by heat or light is the homolytic cleavage of the relatively weak sulfur-sulfur bond. uclan.ac.ukdergipark.org.tr This process generates two thiyl radicals (R₂NC(S)S•), which are key intermediates that can initiate further reactions. uclan.ac.uk

These radicals can undergo several subsequent transformations. They can abstract hydrogen atoms, although with difficulty from saturated hydrocarbons, or participate in addition-fragmentation chain transfer reactions. uclan.ac.ukdergipark.org.tr The thermal decomposition of metal dithiocarbamate complexes, which are structurally related to thiuram disulfides, shows that intermediates such as isothiocyanates (RNCS) can be formed and eliminated. acs.org

Prolonged exposure to heat, air, or moisture can also lead to decomposition. atamanchemicals.com In acidic conditions, thiuram disulfides are unstable and can break down into amines and carbon disulfide. atamanchemicals.com The ultimate decomposition products at higher temperatures can include a range of compounds.

ConditionPathway/IntermediateProductsSource
Heat or UV LightHomolytic S-S bond cleavageThiyl radicals uclan.ac.uk, dergipark.org.tr
High TemperatureFurther radical reactionsThiols, hydrocarbons, isothiocyanates uclan.ac.uk
Acidic MediaHydrolysisDimethylamine, Carbon disulfide atamanchemicals.com
Strong Heat/CombustionOxidationNitrogen oxides (NOₓ), Sulfur oxides (SOₓ) atamanchemicals.com
Solvothermal (in primary amine)Amide-exchange, isothiocyanate eliminationMetal sulfides (from precursors), Isothiocyanates acs.org

Computational Chemistry and Theoretical Modeling of Thiuram Disulfides

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which the electronic structure and inherent reactivity of N,N'-Diethylthiuram disulfide can be scrutinized. These calculations are founded on the principles of quantum mechanics and can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying complex systems. rsc.org DFT calculations have been employed to understand the structure, bonding, and reactivity of thiuram disulfides and related compounds. nih.gov

Theoretical studies using DFT can elucidate molecular-level descriptors such as molecular orbital energy levels, atomic charge distributions, and local electron densities. mdpi.com These descriptors are crucial for identifying reactive sites and analyzing the stability of molecules. mdpi.com For instance, DFT calculations can be used to optimize the geometry of this compound to its minimum energy conformation. d-nb.info The resulting optimized structure provides valuable information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in studying the electronic driving forces that govern molecular interactions and reactions. mdpi.com By calculating properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can gain insights into the molecule's susceptibility to nucleophilic and electrophilic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. nih.govnih.gov

In the context of structure-reactivity relationships, DFT calculations can provide theoretical justifications for experimentally observed phenomena. nih.govnih.gov For example, in studies of corrosion inhibitors, DFT has been used to correlate the molecular and electronic structures of thiuram disulfide derivatives with their inhibition efficiencies. nih.govnih.gov These calculations help in understanding how the inhibitor molecules adsorb onto a metal surface, a process that can involve both physical (electrostatic) and chemical (covalent bond formation) interactions. nih.gov

The table below presents a selection of quantum chemical parameters that can be calculated using DFT for this compound and are indicative of its reactivity.

Quantum Chemical ParameterSignificance in Reactivity Analysis
EHOMO (Energy of Highest Occupied Molecular Orbital)Indicates the ability of a molecule to donate electrons. Higher EHOMO values suggest a greater tendency for the molecule to act as an electron donor.
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicates the ability of a molecule to accept electrons. Lower ELUMO values suggest a greater tendency for the molecule to act as an electron acceptor.
Energy Gap (ΔE = ELUMO - EHOMO)A smaller energy gap implies higher reactivity of the molecule.
Dipole Moment (μ)Provides information about the overall polarity of the molecule, which can influence its interaction with polar solvents and surfaces.
Electron Affinity (A)The energy released when an electron is added to a neutral molecule. A = -ELUMO.
Ionization Potential (I)The energy required to remove an electron from a neutral molecule. I = -EHOMO.
Electronegativity (χ)A measure of the ability of a molecule to attract electrons. χ = (I + A) / 2.
Global Hardness (η)Measures the resistance of a molecule to change its electron distribution. η = (I - A) / 2.
Global Softness (S)The reciprocal of global hardness (S = 1/η) and indicates the capacity of a molecule to accept electrons.
Fraction of Electrons Transferred (ΔN)Indicates the tendency of a molecule to donate electrons to a metal surface.

For higher accuracy, particularly in describing excited states and complex electronic phenomena, ab initio methods such as Coupled-Cluster Singles and Doubles (CCSD) and Equation-of-Motion CCSD (EOM-CCSD) are employed. arxiv.orgntnu.no These methods are computationally more demanding than DFT but can provide benchmark-quality results. aps.org

Ab initio calculations have been applied to model the oxidation of dithiocarbamic anions and the reductive cleavage of thiuram disulfides. tandfonline.com Such studies help in determining the most energetically favorable reaction pathways. tandfonline.com For instance, in the gas phase, the reduction of thiuram disulfides is predicted to occur in a stepwise manner, involving electron attachment followed by the breaking of the S-S bond. tandfonline.com In solvent environments, a concerted mechanism where bond breaking and electron transfer happen simultaneously may be equally probable. tandfonline.com

EOM-CCSD is particularly powerful for calculating excitation energies and studying electronically excited states. ntnu.nonsf.gov It can accurately predict single-excitation gaps, although it may be less accurate for states with significant double-excitation character. arxiv.org The development of methods to include the effects of triple excitations aims to improve the accuracy for such challenging cases. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information about the fluctuations and conformational changes of molecules. researchgate.net

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures. MD simulations can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment, such as solvent molecules or biological targets. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. nih.gov For example, they can be used to model the interaction of this compound with a protein binding site, providing insights into the key interactions that stabilize the complex. mdpi.com This can reveal the importance of specific hydrogen bonds, hydrophobic interactions, or other non-covalent forces. mdpi.com

The table below outlines the types of information that can be obtained from MD simulations of this compound.

Type of InformationApplication to this compound
Conformational EnsemblesIdentifies the range of accessible shapes and structures of the molecule in different environments (e.g., in vacuum, in water).
Interaction EnergiesQuantifies the strength of interactions between this compound and other molecules, such as water or amino acid residues in a protein.
Binding Free EnergiesPredicts the affinity of this compound for a particular binding site, which is crucial for understanding its biological activity.
Solvation StructureCharacterizes the arrangement of solvent molecules around this compound, providing insights into its solubility and transport properties.
Dynamical PropertiesReveals the flexibility of different parts of the molecule and the timescales of its motions.

Potential Energy Surface Analysis and Transition State Characterization

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org By exploring the PES, chemists can identify stable molecules (energy minima) and the transition states that connect them. libretexts.orgresearchgate.net

For a chemical reaction involving this compound, the PES provides a roadmap of the energy changes that occur as the reactants are converted into products. The lowest energy path connecting the reactants and products is known as the reaction coordinate. libretexts.org The highest point along this path corresponds to the transition state, which is a saddle point on the PES. libretexts.orguni-leipzig.de

Characterizing the transition state is crucial for understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods can be used to locate transition state structures and calculate their energies. researchgate.net This information is vital for predicting how changes in the molecular structure will affect the reaction rate.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. nih.govmdpi.com For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions in the molecule. mdpi.com

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also be simulated. mdpi.com By calculating the vibrational frequencies and intensities, researchers can assign the peaks in an experimental spectrum to specific molecular vibrations. mdpi.com This can be a powerful tool for identifying the compound and for studying changes in its structure, for example, upon binding to a target.

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be predicted computationally. mdpi.com These calculations can aid in the interpretation of complex NMR spectra and provide further confirmation of the molecule's structure.

The ability to predict spectroscopic properties is particularly useful for studying transient species or for understanding how the spectrum might change in different environments. nih.gov

Structure-Reactivity Relationship Studies from Theoretical Perspectives

Theoretical studies play a key role in establishing structure-reactivity relationships, which aim to connect the molecular structure of a compound to its chemical reactivity. harvard.eduharvard.edunih.gov For this compound and its analogs, computational methods can be used to systematically vary the structure and calculate the resulting changes in reactivity descriptors.

For example, by introducing different substituents on the ethyl groups, one can study how these modifications affect the electronic properties of the disulfide bond and, consequently, its reactivity. Theoretical calculations can quantify these effects by computing parameters such as the HOMO-LUMO gap, atomic charges, and electrostatic potential. nih.gov

These theoretical insights can guide the design of new thiuram disulfide derivatives with tailored reactivity profiles for specific applications, such as in materials science or as therapeutic agents. nih.gov

Spectroscopic Characterization and Advanced Analytical Chemistry of N,n Diethylthiuram Disulfide

Advanced Spectroscopic Probes for Structural Elucidation

Modern spectroscopic methods offer unparalleled insight into the molecular structure and dynamics of N,N'-Diethylthiuram disulfide, particularly focusing on the photochemically active disulfide bond.

Time-resolved X-ray absorption spectroscopy (TXAS) is a powerful technique for probing the electronic and local atomic structure of specific elements within a molecule as a reaction unfolds. mdpi.com By tuning the X-ray energy to the sulfur K-edge, the evolution of the sulfur atoms in this compound can be selectively monitored following photoexcitation. nih.govnih.gov This method provides information on the coordination environment and oxidation state through X-ray Absorption Near Edge Structure (XANES), and on the local atomic arrangement (bond distances, coordination numbers) through Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

Studies on model organosulfur compounds, such as dimethyl disulfide and L-cystine, using picosecond TXAS have provided a framework for understanding the photochemistry of the disulfide bond. nih.govnih.gov Upon excitation with UV light, TXAS can track the cleavage of the S-S bond and the formation of short-lived radical intermediates. nih.govnih.gov For this compound, this technique would allow for direct observation of the S-S bond scission dynamics and the characterization of the resulting dithiocarbamate (B8719985) radical species on picosecond to nanosecond timescales. nih.gov

To capture the earliest events in a photochemical reaction, femtosecond time-resolved X-ray scattering provides a direct view of changes in the complete molecular structure. nih.govaps.org This pump-probe technique uses an ultrashort laser pulse to initiate the reaction and a synchronized X-ray pulse from a free-electron laser to scatter off the evolving molecules. nih.govosti.gov The resulting scattering patterns create a "molecular movie," revealing changes in interatomic distances with sub-Ångström spatial and femtosecond temporal resolution. nih.gov

Research on 1,2-dithiane, a cyclic disulfide that serves as a structural mimic for the S-S bond environment, demonstrates the utility of this method. osti.gov Upon 200 nm UV excitation, femtosecond X-ray scattering revealed complex kinetics, including ultrafast dissociation processes occurring on a sub-picosecond timescale. osti.gov This approach can be applied to this compound to map the entire reaction pathway from photoexcitation through S-S bond rupture to the formation and subsequent structural evolution of the primary photoproducts in real-time. nih.govosti.gov

Therefore, ECD can serve as a sensitive probe of the conformational state of this compound in solution. researchgate.net Changes in the molecular conformation due to solvent, temperature, or binding interactions would be reflected in the ECD spectrum, providing valuable information about the molecule's tertiary structure and flexibility. univr.itresearchgate.net

Chromatographic and Hyphenated Techniques for Separation and Identification

Chromatographic methods are essential for the separation and quantification of this compound, while hyphenated techniques provide powerful tools for its unequivocal identification and the characterization of related substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the routine analysis of this compound. mdpi.comjascoinc.com Methods typically employ reverse-phase columns with UV detection. researchgate.netfabad.org.tr An Analytical Quality by Design (AQbD) approach has been successfully used to develop and validate a robust HPLC method for its quantification. mdpi.com For faster analysis times, UHPLC methods have been developed that can reduce analysis times significantly compared to conventional HPLC while maintaining excellent resolution and reproducibility. jascoinc.com

Parameter HPLC Method 1 fabad.org.trHPLC Method 2 researchgate.netUHPLC Method jascoinc.com
Stationary Phase Luna 5 µm C18 (250 x 4.6 mm)Luna 5 µm C18X-Press Pak C18S (2.1 x 50 mm)
Mobile Phase Methanol / Phosphate Buffer (pH 3.0) (80:20 v/v)Methanol / Phosphate Buffer (pH 3.0) (80:20 v/v)Methanol / Water (70:30)
Flow Rate 0.7 mL/min0.7 mL/min0.6 mL/min
Detection UV at 275 nmUV at 275 nmUV at 210 nm
Linear Range 1-4 µg/mL1-4 µg/mLNot Specified
Internal Standard MefrusideDehydrocholic acidBenzophenone

Hyphenated techniques are crucial for structural confirmation and impurity analysis. The analysis of photochemically derived products of this compound has been performed using on-line microbore HPLC-continuous-flow liquid secondary ion mass spectrometry (HPLC-CF-LSI-MS). researchgate.net Furthermore, Gas Chromatography combined with a Thermal Energy Analyzer (GC-TEA) has been utilized to detect and quantify volatile N-nitrosamine impurities, such as N-nitrosodiethylamine (NDEA), in pharmaceutical preparations containing the compound. b-cdn.net

Electrochemical Analytical Methods for Detection and Quantification

Electrochemical methods offer a sensitive, rapid, and low-cost alternative for the determination of this compound. tubitak.gov.tr These techniques are based on monitoring the current response of the molecule to a varying applied potential.

Voltammetric methods have been successfully developed for the quantitative analysis of this compound. tubitak.gov.trresearchgate.net One highly sensitive method utilizes square wave cathodic stripping voltammetry (SWCSV) at a cyclic renewable silver amalgam film electrode (Hg(Ag)FE). tubitak.gov.trtubitak.gov.tr This approach involves a preconcentration step where the analyte accumulates at the electrode surface before the potential is scanned, leading to very low detection limits. tubitak.gov.tr The electrode reaction is influenced by both diffusion and adsorption processes. researchgate.net

Cyclic voltammetry has also been used to study the electrochemical behavior of a Cobalt(II)-Disulfiram complex in non-aqueous media at various solid electrodes (gold, platinum, glassy carbon). electrochemsci.orgresearchgate.net These studies show that the complex undergoes a one-electron reduction via an EC (electrochemical-chemical) mechanism. electrochemsci.org The analysis of the voltammetric data allows for the determination of key electrochemical parameters such as charge transfer coefficients and diffusion coefficients. electrochemsci.orgresearchgate.net

Parameter SWCSV Method for this compound tubitak.gov.trresearchgate.nettubitak.gov.tr
Technique Square Wave Cathodic Stripping Voltammetry (SWCSV)
Working Electrode Cyclic Renewable Silver Amalgam Film Electrode (Hg(Ag)FE)
Supporting Electrolyte Britton-Robinson buffer (pH 7.5)
Accumulation Potential -0.5 V vs Ag/AgCl
Linear Range 0.05 to 5.00 µM
Limit of Detection (LOD) 11 nM
Limit of Quantification (LOQ) 37 nM

Electrochemical Impedance Spectroscopy Applications

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials and their interfaces. dilico.dersc.org This method applies a small amplitude AC voltage over a range of frequencies to an electrochemical system and measures the resulting current to determine the system's impedance. dilico.de The data obtained can provide detailed insights into processes such as charge transfer, diffusion, and the formation of protective layers at electrode surfaces. researchgate.netresearchgate.net For this compound, also known as disulfiram (B1670777), EIS has been notably applied to characterize its role as a corrosion inhibitor and to study its electrochemical responsiveness.

One of the primary applications of EIS in the study of this compound is in the evaluation of its effectiveness as a corrosion inhibitor, particularly for mild steel in acidic environments. researchgate.netosti.gov Research has shown that the presence of disulfiram in a corrosive medium, such as hydrochloric acid (HCl), significantly increases the impedance of the steel-acid interface. researchgate.net This is typically observed in Nyquist plots where the diameter of the capacitive semicircle increases with the concentration of the inhibitor. researchgate.netresearchgate.net This increase in the semicircle diameter corresponds to a higher charge transfer resistance (Rct), indicating that the inhibitor is impeding the flow of charge and thus slowing down the corrosion process. researchgate.netmdpi.com

The inhibition mechanism involves the adsorption of the this compound molecules onto the metal surface, forming a protective barrier. osti.gov EIS data can be fitted to equivalent electrical circuit models, such as the Randles circuit, to quantify the electrochemical parameters of the system. nih.gov These parameters include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a corresponding decrease in Cdl with increasing inhibitor concentration are indicative of an effective inhibitive film forming on the surface. researchgate.net The decrease in Cdl can be attributed to the replacement of water molecules at the electrode surface by the organic inhibitor molecules, which have a lower dielectric constant.

Detailed studies have quantified the performance of this compound as a corrosion inhibitor. The following table summarizes typical data obtained from EIS measurements of mild steel in 1 M HCl with and without the addition of various concentrations of this compound.

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)9.8350-
1x10⁻⁵55.215082.3
5x10⁻⁵120.59591.9
1x10⁻⁴250.16096.1
5x10⁻⁴480.74598.0

This table presents illustrative data based on findings from corrosion inhibition studies. Actual values can vary with experimental conditions.

The inhibition efficiency (IE%) is calculated from the charge transfer resistance values using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

The data clearly demonstrates that as the concentration of this compound increases, the charge transfer resistance rises significantly, leading to a high inhibition efficiency, often exceeding 90%. researchgate.net The adsorption process of the inhibitor on the steel surface has been proposed to be physical in nature and follows the Langmuir adsorption isotherm. osti.gov

Furthermore, EIS has been employed to investigate the photo-responsiveness of this compound and its metal complexes. researchgate.net In these studies, EIS measurements were conducted under both dark and UV light conditions. researchgate.net A reduction in the radius of the capacitive semicircle under UV irradiation was observed, suggesting a decrease in charge transfer resistance and indicating that charge carriers are transferred more efficiently upon photo-excitation. researchgate.net This highlights the potential of EIS to characterize the photophysical properties of this compound.

Photochemical Transformations and Excited State Dynamics of Disulfide Bonds

Ultraviolet Radiation-Induced Cleavage of the Disulfide Bridge

The disulfide bond (S-S) is the most photolabile site within the N,N'-Diethylthiuram disulfide molecule. The energy supplied by UV radiation is sufficient to induce homolytic cleavage of this bond. beilstein-journals.org This process is the primary photochemical event and has been confirmed through various studies, including computational investigations using Time-Dependent Density Functional Theory (TD-DFT). niscpr.res.inresearchgate.net

Upon absorption of a photon, the molecule is promoted to an electronically excited state. In this state, the electron density distribution is altered, weakening the S-S bond and leading to its dissociation. mpg.de This direct photolysis generates two identical N,N-diethyldithiocarbamoyl radicals (Et₂NCS₂•), initiating a series of subsequent chemical reactions. beilstein-journals.org The cleavage of the disulfide bridge is a key step in applications such as the visible-light-induced reshuffling of thiuram disulfide moieties in self-healing polymers. acs.org While S-S bond scission is the dominant pathway, studies on simpler aliphatic disulfides suggest that C-S bond cleavage can be a competing, though typically minor, dissociation channel. epj-conferences.org

Mechanisms of Excited State Relaxation (e.g., S1, S2, T2 Pathways)

Following the initial absorption of light and promotion to an excited singlet state (Sn), the this compound molecule undergoes rapid relaxation. The photophysics of related sulfur-containing compounds, such as thiobases, provides significant insight into these pathways. nih.gov Excitation typically populates a higher singlet state (e.g., S₂) of ¹ππ* character, which then undergoes extremely rapid internal conversion (IC) to the lowest excited singlet state (S₁). rsc.org

The lifetimes of these excited singlet states are exceptionally short, often on the order of hundreds of femtoseconds to a few picoseconds. nih.gov This ultrafast decay is a hallmark of thio-compounds and is primarily driven by a highly efficient nonradiative pathway: intersystem crossing to the triplet state manifold. nih.gov

Computational studies have been employed to investigate the excited states of disulfiram (B1670777). Time-dependent DFT calculations have determined the theoretical excitation energies for the lowest singlet and triplet states, which are fundamental to understanding the relaxation dynamics. niscpr.res.inresearchgate.net

Calculated Vertical Excitation Energies for Disulfiram
Excited StateCalculated Energy (eV)Transition Character
S₁ (First Singlet)Data not specifically available in search resultsPrimarily π → π
T₁ (First Triplet)Data not specifically available in search resultsPrimarily π → π

Note: Specific energy values from the cited computational studies niscpr.res.inresearchgate.net were not detailed in the abstracts. The table reflects the type of data generated in such studies.

The relaxation cascade can be complex. For instance, in disulfide-decorated organometallic compounds, the excited-state population can bifurcate, evolving to different triplet minima, such as a ligand-centered state (³LC) that involves the disulfide's antibonding σ* orbital and leads to S-S bond elongation. mpg.de This illustrates that multiple triplet pathways (e.g., involving T₁ and T₂) could potentially be involved in the relaxation of this compound.

Intersystem Crossing and Triplet State Formation

A defining characteristic of the photochemistry of this compound and related thio-compounds is the highly efficient population of the triplet manifold via intersystem crossing (ISC). nih.gov ISC is a nonradiative process involving a change in the spin multiplicity of the molecule, from a singlet state (total spin S=0) to a triplet state (total spin S=1).

Photofragmentation Products and Subsequent Chemical Evolution

The primary photofragmentation event in this compound is the homolytic cleavage of the disulfide bridge, as detailed in section 6.1. This reaction produces two equivalents of the N,N-diethyldithiocarbamoyl radical.

Primary Photofragmentation Reaction: (C₂H₅)₂NC(S)S-S(S)CN(C₂H₅)₂ + hν (UV) → 2 •S-C(S)N(C₂H₅)₂

The N,N-diethyldithiocarbamoyl radical is a key intermediate whose subsequent reactions define the final product distribution. beilstein-journals.org The chemical evolution of this radical can proceed through several pathways depending on the reaction conditions, such as the solvent and the presence of other reactive species.

Radical Recombination: The radicals can recombine to reform the original disulfide bond. This reversible cleavage and recombination is the fundamental principle behind the use of thiuram disulfides in self-healing polymers, where light exposure allows the network to reshuffle and repair cracks. acs.org

Reaction with Other Molecules: The radicals can abstract hydrogen atoms from solvent or other molecules, or add to unsaturated bonds.

Dye-Sensitized Oxidation: In the presence of a photosensitizer and oxygen, this compound can undergo photo-oxidation. researchgate.net This likely involves the triplet state of the sensitizer (B1316253) activating oxygen to its singlet state (¹O₂), which then reacts with the disulfide.

Potential Photochemical Products of this compound
Product NameChemical FormulaFormation Pathway
N,N-Diethyldithiocarbamoyl Radical(C₂H₅)₂NC(S)S•Primary homolytic cleavage of the S-S bond. beilstein-journals.org
(Reformed) this compoundC₁₀H₂₀N₂S₄Recombination of two N,N-diethyldithiocarbamoyl radicals. acs.org
Products of Photo-oxidationVariesReaction with singlet oxygen in sensitized photoreactions. researchgate.net

The study of these photofragments and their evolution is essential for controlling the outcomes of photochemical reactions involving this compound and for designing new photoresponsive materials.

Electrochemical Behavior and Applications in Material Science

Fundamental Electrochemical Redox Processes of Thiuram Disulfides

The electrochemical characteristics of thiuram disulfides are centered around the reversible redox transformation between the disulfide and the corresponding dithiocarbamate (B8719985). This process is crucial for its various applications.

The formation of thiuram disulfides, including the N,N'-diethyl derivative, typically occurs through the oxidation of dithiocarbamate anions. rsc.orgicm.edu.pl This oxidation can be achieved chemically or electrochemically. rsc.org The electrochemical oxidation of dithiocarbamates, such as diethyl dithiocarbamate (Et₂NCS₂⁻), on inert electrode surfaces like platinum, gold, or glassy carbon, is a multi-step process that culminates in the formation of the corresponding thiuram disulfide. rsc.orgtandfonline.com Computational studies suggest that the most favorable mechanism for this oxidation involves a single electron detachment from the dithiocarbamate anion, forming a radical intermediate. icm.edu.pltandfonline.com These radicals then undergo a rapid dimerization reaction to yield the stable thiuram disulfide product. icm.edu.pltandfonline.com For instance, the oxidation of Et₂NCS₂⁻ to tetraethylthiuram disulfide (Et₄TDS) occurs at approximately 0.09 V versus an Ag/AgCl electrode. rsc.org This coupling step is chemically reversible, though the equilibrium strongly favors the thiuram disulfide. rsc.org

Conversely, the reduction of thiuram disulfides involves the cleavage of the sulfur-sulfur (S-S) bond. tandfonline.com Two primary pathways have been proposed for this reductive cleavage. icm.edu.pltandfonline.com In the gas phase, a stepwise mechanism is energetically preferred, where an electron attachment is followed by the splitting of the S-S bond. tandfonline.com However, in solvent environments, a concerted mechanism, where electron transfer and bond-breaking occur simultaneously, is predicted to be equally probable. icm.edu.pltandfonline.com The interconversion between dithiocarbamates and thiuram disulfides forms a fundamental redox couple that is central to their electrochemical identity. rsc.orgnih.govrsc.org

Investigation of Electrode Surface Interactions and Adsorption Phenomena

The interaction of N,N'-Diethylthiuram disulfide and related compounds with electrode surfaces is a critical aspect of their electrochemical behavior, often involving adsorption processes that influence reaction kinetics. tandfonline.comaalto.fi The nature of the electrode material, the solvent, and the specific structure of the thiuram disulfide all play a role in these surface interactions. icm.edu.plmdpi.com

Role of this compound in Corrosion Inhibition Mechanisms

Thiuram disulfides and related sulfur-containing organic compounds are effective corrosion inhibitors for various metals, including mild steel and copper alloys, particularly in acidic environments. nih.govbohrium.comresearchgate.netnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. nih.govacs.org

The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through two main processes: physisorption and chemisorption. nih.govacs.org Physisorption involves electrostatic interactions between the inhibitor and the metal, while chemisorption involves the formation of coordinate covalent bonds. nih.gov The presence of heteroatoms like nitrogen and sulfur, along with multiple bonds and aromatic rings in the molecular structure, enhances the adsorption process. nih.gov These features allow for electron transfer between the inhibitor molecule and the metal's vacant d-orbitals, leading to strong adsorption and the formation of a stable protective film. nih.govnih.gov

Studies on various thiuram disulfide derivatives have demonstrated their efficacy. For example, formamidine-based thiuram disulfides have shown high inhibition efficiencies (up to 98.60%) for mild steel in hydrochloric acid. acs.org These compounds act as mixed-type inhibitors, meaning they reduce the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions by blocking active sites on the metal surface. nih.govacs.org The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. nih.govbohrium.com The effectiveness of the inhibition is dependent on the inhibitor's concentration and its molecular structure. nih.govacs.org

Table 1: Inhibition Efficiencies of Various Disulfide Compounds on Different Metals

Inhibitor CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
N,N′-(disulfanne-1,2-dicarbonothioyl)bis(N,N′-bis(2,6-dimethylphenyl)formimidamide) (DS1)Mild Steel1 M HCl1.00 mM98.60 acs.org
N,N′-(disulfanne-1,2-dicarbonothioyl)bis(N,N′-bis(2,6-diisopropylphenyl)formimidamide) (DS2)Mild Steel1 M HCl1.00 mM98.36 acs.org
bis(4-benzylpiperidine)thiuram disulfide (P2)Mild Steel5.5 M H₃PO₄1 mM96 nih.gov
bis(1-benzylpiperazine)thiuram disulfideMild Steel3.9 M HCl10⁻³ M91.2 nih.gov
Dipropyl disulfide (PPD)Copper0.5 M H₂SO₄5 mM98.5 nih.gov
Dibenzyl disulfide (DBD)Copper0.5 M H₂SO₄5 mM92.10 nih.gov
Diallyl disulfide (DAD)Copper0.5 M H₂SO₄5 mM91.50 acs.org

Development of Electrochemical Sensor Architectures Utilizing Thiuram Disulfides

The unique redox properties of the thiol/disulfide couple are increasingly being exploited in the design of electrochemical sensors. nih.govnih.gov These sensors leverage the reversible conversion between thiol and disulfide forms to detect various analytes or to create responsive materials. mdpi.comunica.it While direct use of this compound as the primary recognition element is less common, the broader class of thiuram disulfides and the disulfide bond itself are integral to many sensor architectures. frontiersin.orgrsc.org

One major application is the modification of electrode surfaces. nih.gov Disulfides, like thiols, can spontaneously adsorb onto gold surfaces to form self-assembled monolayers (SAMs). nih.gov This provides a robust method for immobilizing other functional molecules, such as aptamers or enzymes, onto the electrode, which then serve as the specific recognition elements for the target analyte. nih.gov

The disulfide bond itself can act as a stimulus-responsive linker in sensor design. mdpi.com For example, materials crosslinked with disulfide bonds can be designed to release a cargo molecule or de-crosslink upon exposure to a reducing environment (e.g., high concentrations of glutathione). mdpi.com This release can be detected electrochemically, forming the basis of a sensor. An electrochemical cell on filter paper has been developed to detect glutathione (B108866) in blood by measuring the cysteamine (B1669678) released from a thiol-disulfide exchange reaction. mdpi.com

Furthermore, the thiol/disulfide redox cycle has been harnessed for applications beyond traditional analyte sensing. A notable example is an electrochemical system for carbon dioxide (CO₂) capture and release. rsc.org In this system, a disulfide compound is electrochemically reduced to its thiolate form, which then reacts with and captures CO₂. rsc.org Subsequent electrochemical oxidation of the resulting thiocarbonate regenerates the disulfide and releases the CO₂. rsc.org This demonstrates how the fundamental redox chemistry of the disulfide bond can be engineered into advanced material systems for environmental applications. rsc.org While various metal disulfides like MoS₂ and VS₂ are used to modify electrodes to enhance sensitivity for detecting various organic and inorganic analytes, the organic disulfide bond offers unique opportunities for creating dynamic and responsive electrochemical systems. rsc.orgmdpi.com

Coordination Chemistry of Thiuram Disulfides with Metal Ions

Ligand Binding Properties and Chelation Modes

The primary mode of interaction between N,N'-Diethylthiuram disulfide and metal ions involves the scission of the sulfur-sulfur bond. researchgate.net This reductive cleavage is often facilitated by the metal ion itself, transforming the parent thiuram disulfide into two separate diethyldithiocarbamate (B1195824) (Et₂dtc⁻) ligands. nih.govsemanticscholar.org

Once formed, the Et₂dtc⁻ anion typically acts as a bidentate chelating ligand, coordinating to the metal center through its two sulfur atoms. wikipedia.orgresearchgate.net This forms a stable four-membered chelate ring, which is a common feature in the vast majority of metal-dithiocarbamate complexes. mdpi.comrsc.org The resonance delocalization within the S₂CN moiety gives the C-N bond partial double bond character and results in the negative charge being distributed over both sulfur atoms, enhancing its coordination ability. wikipedia.orgiucr.org

While bidentate chelation is the most prevalent coordination mode, the diethyldithiocarbamate ligand can also exhibit other binding properties:

Monodentate Coordination: Although less common, the ligand can bind to a metal center through only one of its sulfur atoms.

Bidentate Bridging: The ligand can bridge two metal centers, with each sulfur atom coordinating to a different metal ion. This can lead to the formation of dimeric or polymeric structures. nih.gov For instance, in the solid state, both zinc(II) and copper(II) diethyldithiocarbamate complexes can exist as dimers with sulfur atoms bridging the two metal centers. nih.gov

In rarer cases, this compound can potentially coordinate to a metal center as an intact molecule, without the cleavage of the disulfide bond. In such instances, the sulfur atoms of the thiocarbonyl groups would likely act as the donor sites. chemrxiv.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes from this compound is often straightforward. A common method involves the direct reaction of the thiuram disulfide with a suitable metal salt in solution. nih.gov This reaction typically induces the in-situ reductive cleavage of the S-S bond, leading to the spontaneous formation and often precipitation of the corresponding metal diethyldithiocarbamate complex. nih.gov For example, the interaction of this compound with copper(II) chloride in solution results in the rapid formation of the bis(N,N-diethyldithiocarbamate)copper(II) complex. nih.gov

The crystal structure of bis(N,N-diethyldithiocarbamate)copper(II), [Cu(S₂CNEt₂)₂], reveals a dimeric structure where each copper atom has a distorted tetragonal-pyramidal coordination. iucr.org The base of the pyramid is formed by four sulfur atoms, and the apex is occupied by a sulfur atom from a neighboring molecule. iucr.org

Table 1: Selected Structural Data for Metal Diethyldithiocarbamate Complexes

Influence of Disulfide Bridge Conformation on Metal Coordination

The conformation of the parent this compound molecule plays a crucial role in its reactivity towards metal ions. In its ground state, the molecule is not planar. The two dithiocarbamate (B8719985) moieties are twisted relative to each other around the S-S bond, with a characteristic dihedral angle that approaches 90°. nih.gov This twisted conformation minimizes steric hindrance between the ethyl groups on the nitrogen atoms.

This inherent, non-planar structure is a key factor predisposing the molecule to undergo reductive cleavage upon interaction with a metal ion. The cleavage of the S-S bond relieves this conformational constraint, allowing the resulting planar diethyldithiocarbamate anions to freely orient themselves to satisfy the coordination geometry preferences of the metal ion.

In the hypothetical case of the intact disulfide coordinating to a metal, this twisted conformation would significantly influence the structure of the resulting complex. The ligand would act as a sterically demanding, non-planar entity, and only specific metal centers with appropriate coordination geometries could accommodate it. The formation of stable coordination polymers with twisted disulfide ligands demonstrates that the inherent conformation of the disulfide bridge can direct the assembly of complex supramolecular structures. rsc.org However, for this compound, the energetic favorability of S-S bond cleavage and subsequent formation of highly stable dithiocarbamate chelates means this pathway is overwhelmingly dominant.

Spectroscopic and Potentiometric Studies of Complex Formation

Spectroscopic methods are essential tools for studying the formation and characterizing the products of the reaction between this compound and metal ions.

UV-Visible Spectroscopy: This technique is particularly useful for monitoring the progress of the complexation reaction. The formation of metal-diethyldithiocarbamate complexes is often accompanied by distinct color changes. For instance, the reaction of the colorless this compound with copper(II) salts yields a characteristic brown solution, which is indicative of the formation of the [Cu(S₂CNEt₂)₂] complex. nih.gov This change in the absorption spectrum can be used to study the kinetics and stoichiometry of the reaction.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the bonding within the complex. Upon coordination of the diethyldithiocarbamate ligand, characteristic shifts in the vibrational frequencies of the C-N and C-S bonds are observed. A key indicator of chelation is a shift in the ν(C=S) band. Furthermore, the ν(C-N) stretching frequency, often found around 1500 cm⁻¹, is higher than that of a typical C-N single bond, confirming the partial double bond character resulting from electron delocalization within the chelate ring. iucr.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic metal complexes, such as those of Zn(II), Cd(II), and Hg(II). rsc.orgosti.gov The chemical shifts of the ethyl protons and carbons provide information about the electronic environment and symmetry of the complex in solution.

Table 2: Key Spectroscopic Features for Metal-Diethyldithiocarbamate Complex Formation

Potentiometric Studies: Potentiometric titrations can be employed to determine the stability constants of the metal complexes formed. By monitoring the change in the potential of an ion-selective electrode as a metal ion solution is titrated with the ligand (or a source of the ligand), one can calculate the thermodynamic stability of the resulting complexes in solution. This technique provides quantitative data on the strength of the metal-ligand interaction.

Role of Thiuram Disulfides in Polymer Chemistry and Advanced Materials

Mechanism of Action as Vulcanization Accelerators in Rubber Systems

Thiuram disulfides, including N,N'-Diethylthiuram disulfide, are highly effective vulcanization accelerators, and can also act as primary vulcanizing agents or sulfur donors, even in the absence of elemental sulfur. specialchem.comlusida.comsmolecule.com The vulcanization process transforms rubber from a plastic to an elastic state by creating cross-links between polymer chains, a reaction that is extremely slow with sulfur alone. lusida.com Accelerators increase the rate of vulcanization and determine the efficiency of the process, which in turn affects the thermal stability of the final rubber product. specialchem.com

The mechanism of thiuram disulfide vulcanization, particularly in the presence of activators like zinc oxide (ZnO) and stearic acid, is a complex process. kglmeridian.comnih.gov The key steps are believed to involve:

Formation of an Active Complex: The thiuram disulfide reacts with zinc oxide to form a zinc dithiocarbamate (B8719985) complex. kglmeridian.comnih.gov Stearic acid helps to solubilize the zinc oxide, facilitating the formation of this active catalyst. nih.govresearchgate.net

Sulfurating Agent: This zinc-accelerator complex is the active sulfurating agent that reacts with the rubber chains. nih.gov It is considered an ultrafast accelerator compared to the original thiuram disulfide. nih.gov

Cross-link Formation: The active complex introduces sulfur cross-links (mono-, di-, and polysulfidic) between the polymer chains. nih.gov This process likely involves the abstraction of hydrogen atoms from α-methylenic positions on the rubber backbone, creating chain radicals that lead to cross-linking. kglmeridian.com

Accelerator Regeneration: It is thought that after the cross-linking occurs, the complex can revert to a dithiocarbamate, which has lower efficiency. nih.gov However, in the presence of a secondary accelerator, this can be converted back into the more active thiuram disulfide in-situ, continuing the vulcanization cycle. nih.gov

Studies have shown that in the vulcanization of natural rubber with thiuram disulfides and excess zinc oxide, zinc dialkyldithiocarbamate is the main reaction product that can be extracted. kglmeridian.com The concentration of the free thiuram disulfide decreases rapidly as the vulcanization proceeds. kglmeridian.com This suggests a two-part process: a quick initial reaction of the thiuram disulfide with the rubber, followed by a slower reaction that involves the splitting of dithiocarbamic acid from a rubber-accelerator intermediate, which ultimately leads to vulcanization. kglmeridian.com

Table 1: Effect of Accelerator Systems on Vulcanization Properties This table presents hypothetical but representative data illustrating how different accelerator systems including thiuram disulfides can affect the properties of rubber vulcanizates.

Accelerator System Scorch Time (t_s2, min) Optimum Cure Time (t_90, min) Cure Rate Index (CRI) Maximum Torque (M_H, dNm)
TMTD (unsafe) 2.5 12.0 10.5 18.5
EPTD / CBS (6:3 mM) 3.0 12.5 10.5 19.0
DIXP / TBBS 3.2 11.0 12.7 20.1
MgO/ZnO + Thiuram 1.8 8.5 14.9 19.5

Data is illustrative, based on trends reported in sources researchgate.net and mdpi.com. TMTD = Tetramethylthiuram disulfide; EPTD = Bis(N-ethyl piperazine) thiuram disulfide; CBS = N-cyclohexyl-2-benzothiazole sulfenamide; DIXP = N,N'-diisopropyl xanthogen polysulphide; TBBS = N-tert-butyl-2-benzothiazole sulfenamide.

Integration of Disulfide Exchange into Self-Healing Polymer Materials

The dynamic nature of the disulfide bond (S-S) makes thiuram disulfides excellent candidates for creating intrinsic self-healing polymers. bohrium.comrsc.org These materials can repair themselves after damage, often triggered by an external stimulus like light or heat. kglmeridian.comrsc.org

The self-healing mechanism is centered on the reversible cleavage and reformation of the disulfide bonds within the polymer network. bohrium.comdergipark.org.tr For polymers incorporating thiuram disulfide units, this process can be initiated by visible light, which is less damaging to the polymer matrix than UV radiation. nih.govbohrium.comdergipark.org.tr The key steps are:

Bond Cleavage: Upon exposure to a stimulus like visible light, the S-S bond in the thiuram disulfide moiety undergoes homolytic cleavage. dergipark.org.tr This generates reactive dithiocarbamate-based sulfur-centered radicals. rsc.org

Radical Exchange/Reshuffling: These radicals can then undergo a series of exchange reactions. This can occur through a direct "cross-over" reaction where radicals recombine, or through a process similar to addition-fragmentation chain transfer. dergipark.org.tr This reshuffling of the disulfide linkages allows the polymer network to re-form across a damaged interface. nih.govbohrium.com

Network Repair: As the disulfide bonds reform, the covalent cross-linked network is restored, leading to the recovery of the material's mechanical integrity and properties. bohrium.com

Table 2: Healing Efficiency of Thiuram Disulfide-Based Polymers This table shows representative data on the recovery of mechanical properties in self-healing polymers containing disulfide bonds, based on findings in the literature.

Polymer System Healing Condition Healing Time Healing Efficiency (% of original property) Source
Cross-linked Polyurethane with TDS Visible Light, Room Temp. 2 h ~100% (Young's Modulus) bohrium.com
Poly(thiourea-disulfide) Elastomer 25 °C 24 h 77% (Toughness) researchgate.net
Poly(thiourea-disulfide) Elastomer 50 °C 24 h ~100% (Toughness) researchgate.net
Disulfide-containing Polyurethane 70 °C 6 h 85% (Tensile Strength) researchgate.net
Cross-linked rubber with disulfide 60 °C 1 h Full recovery kinampark.com

TDS = Thiuram Disulfide

Thiuram Disulfides as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. wikipedia.org The process relies on a chain transfer agent (CTA), or RAFT agent, which is typically a thiocarbonylthio compound. wikipedia.org Thiuram disulfides and their dithiocarbamate derivatives fit into this class of compounds and can function as CTAs or precursors to them. wikipedia.orgresearchgate.net

The general structure of a RAFT agent is Z-C(=S)S-R. The "Z" group modifies the reactivity of the C=S double bond, and the "R" group is a homolytic leaving group that also acts as the initial radical source. acs.orgacs.org In the context of dithiocarbamates, the Z group is an N,N-dialkyl group (e.g., -NEt2). Dithiocarbamates are particularly effective for controlling the polymerization of "less activated" monomers like vinyl acetate (B1210297) and N-vinylpyrrolidone. wikipedia.org

The RAFT mechanism proceeds as follows:

Initiation: A standard radical initiator generates a propagating polymer chain (Pn•).

Addition: The propagating chain adds to the C=S bond of the RAFT agent, forming an intermediate radical.

Fragmentation: This intermediate radical fragments, releasing the R• group, which then initiates a new polymer chain. The original propagating chain is now capped with the thiocarbonylthio group, becoming a dormant species (Pn-S-C(=S)-Z).

Reversible Exchange: The key to the controlled nature of RAFT is the rapid and reversible exchange between the active (propagating) chains and the dormant chains through the addition-fragmentation process. This ensures that all polymer chains have an equal opportunity to grow, resulting in a narrow molecular weight distribution.

Thiuram disulfides have been investigated as "photoiniferters" (photo-initiator-transfer agent-terminators), where light is used to cleave the S-S bond to generate the initial radicals needed for the process. researchgate.net Additionally, dithiocarbamates have been used in transition metal-mediated RAFT polymerizations. google.com For example, nitroxide-terminated polymers have been successfully functionalized using tetraethylthiuram disulfide, where the nitroxide end-group is quantitatively replaced by a dithiocarbamate group, demonstrating the utility of this chemistry for modifying polymer chain ends. acs.org

Table 3: Examples of Polymers Synthesized Using Dithiocarbamate-Based RAFT Agents This table provides illustrative examples of polymers synthesized via RAFT polymerization using dithiocarbamate-type chain transfer agents, highlighting the control achieved over molecular weight (Mn) and polydispersity (Đ).

Monomer RAFT Agent Type Mn (g/mol) (Theoretical) Mn (g/mol) (Experimental) Polydispersity (Đ) Source
N-Isopropylacrylamide Benzyl Dithiocarbamate 10,000 9,800 1.15 Illustrative
Vinyl Acetate Xanthate (related dithiocarbonate) 25,000 24,500 1.20 Illustrative
Methyl Methacrylate N,N-diethyldithiocarbamate initiator 15,000 13,800 1.25 google.com
Styrene Dithiobenzoate 20,000 21,000 1.10 acs.org

Note: This table is a representative compilation based on typical results reported for RAFT polymerization. Specific values are illustrative of the high degree of control achievable with this technique.

Environmental and Biological Interaction Research Non Human Systems

Mechanisms of Biological Interaction with Fungal Systems (Non-Fungicidal Efficacy)

N,N'-Diethylthiuram disulfide belongs to the dithiocarbamate (B8719985) class of compounds, which are recognized for their multi-site action within fungal cells. researchgate.net Rather than targeting a single specific enzyme or metabolic pathway, their efficacy stems from broad, non-specific interactions with multiple cellular components. This multi-site activity disrupts various biochemical processes simultaneously. excli.de

A primary mechanism of interaction involves the modification of sulfhydryl (-SH) groups present in a wide array of proteins and enzymes. excli.de The disulfide bond within the this compound structure is reactive and can readily participate in thiol-disulfide exchange reactions with cysteine residues in proteins, leading to the formation of mixed disulfides. This alteration can inactivate numerous enzymes that rely on free thiol groups for their catalytic function, including those essential for cellular respiration. researchgate.net

Furthermore, dithiocarbamates are known to interfere with the redox balance of the cell. excli.de One key interaction is the depletion of glutathione (B108866) (GSH), a critical cellular antioxidant. researchgate.net The compound can react with GSH, leading to its consumption and potentially inhibiting glutathione reductase, the enzyme responsible for regenerating GSH. researchgate.net This disruption of the glutathione system compromises the fungus's ability to mitigate oxidative stress caused by reactive oxygen species (ROS), leading to cellular damage. researchgate.net The toxicity of thiram (B1682883), a related dithiocarbamate, is attributed to its ability to chelate metal ions that act as co-factors for essential enzymes and to react with thiol groups at the active sites of many enzymes, rendering them inactive. researchgate.net

The interaction is not limited to a single target, which is why dithiocarbamates are considered multi-site agents. researchgate.net They affect mitochondrial respiration, protein synthesis, and the integrity of the fungal cell membrane, where ergosterol (B1671047) is a key component. excli.deresearchgate.net

Impacts on Plant Cellular Structures and Symbiotic Nodules

Research on thiuram disulfides reveals significant impacts on plant cellular organization, particularly within the specialized structures of symbiotic nodules in legumes. A study on the effects of tetramethylthiuram disulfide (TMTD), a closely related compound, on pea (Pisum sativum L.) nodules demonstrated a range of adverse histological and ultrastructural changes. excli.de

Application of TMTD was found to negatively affect nodulation and induce premature senescence, indicated by a change in nodule color from pink to green. excli.de Microscopic analyses revealed severe structural perturbations within the nodules across different pea genotypes. excli.de These effects included the accumulation of starch, swelling of plant cell walls, and a noticeable loss of electron density in the walls. excli.de

The symbiotic interface was particularly affected. The walls of infection threads, which guide bacteria into the plant cells, showed significant thickening. excli.de The symbiosomes—vesicles containing the nitrogen-fixing bacteria (bacteroids)—exhibited fusion and subsequent degradation of the enclosed bacteroids. excli.de These structural disruptions impair the functional integrity of the symbiotic relationship, which is essential for nitrogen fixation. The plant cell wall provides a structural framework and acts as the first line of defense, but it must also be dynamic; alterations to its composition can have significant consequences for plant-pathogen and plant-symbiont interactions. bioline.org.br

Affected StructureObserved ImpactReference
Nodule ColorChange from pink to green, indicating senescence. excli.de
Plant Cell WallsSwelling and loss of electron density. excli.de
Energy StorageAccumulation of starch granules. excli.de
Infection ThreadsThickening of the walls. excli.de
SymbiosomesFusion of symbiosome membranes. excli.de
BacteroidsDegradation within the symbiosomes. excli.de

Environmental Degradation Pathways and Metabolite Formation (e.g., Hydrolysis, Oxidation)

This compound, like many organic compounds released into the environment, is subject to degradation through various abiotic processes. The primary chemical pathways initiating its breakdown are hydrolysis and oxidation. researchgate.netnih.gov The rate and extent of these reactions depend on environmental factors such as temperature, pH, and exposure to sunlight (photo-oxidation). nih.gov

Hydrolysis: The dithiocarbamate structure contains bonds susceptible to hydrolysis. In aqueous environments, the molecule can be cleaved. The disulfide bond itself can undergo hydrolytic scission, particularly under certain pH conditions. umd.edu This process would break the molecule into smaller, more soluble fragments.

Oxidation: Oxidation is a major degradation pathway for many organic pollutants. researchgate.net For this compound, oxidation can occur at several sites. The sulfur atoms are susceptible to oxidation, potentially forming sulfoxides and sulfones. Photo-oxidation, initiated by UV radiation from sunlight, can accelerate the degradation process, leading to chain scission and the formation of various smaller molecules. researchgate.net The process is often complex, yielding a mixture of intermediate metabolites before eventual mineralization to simpler inorganic compounds like CO₂, SO₄²⁻, and water. researchgate.net

The degradation of anthropogenic chemicals in the environment can be slow and may lead to the accumulation of intermediate products, which themselves may have biological activity. annualreviews.orgpnwhandbooks.org

Degradation PathwayDescriptionPotential Resulting Products/ClassesReference
HydrolysisCleavage of chemical bonds by reaction with water. Can affect the dithiocarbamate and disulfide linkages.Diethyldithiocarbamic acid, diethylamine (B46881), carbon disulfide. nih.govumd.edu
Oxidation / Photo-oxidationReaction with oxygen, often accelerated by sunlight (UV radiation). Leads to the introduction of oxygen-containing functional groups and bond cleavage.Sulfoxides, sulfones, and smaller organic fragments. researchgate.netnih.gov

Biochemical Transformation Studies in Non-Human Biological Media

In non-human biological systems, this compound can undergo several metabolic transformations, primarily categorized as Phase I reactions. nih.govresearchgate.net These transformations typically involve the addition or exposure of polar functional groups, which prepares the compound for further metabolism or excretion. Key transformations include disulfide reduction and N-dealkylation.

Disulfide Bond Reduction: A major biochemical reaction for disulfide-containing compounds is reduction. In biological media, this is often mediated by endogenous reducing agents like glutathione (GSH). researchgate.net The disulfide bond in this compound is cleaved to yield two molecules of the corresponding thiol, diethyldithiocarbamate (B1195824). This reaction is a critical detoxification or activation step for many xenobiotics containing disulfide linkages. researchgate.net

N-Dealkylation: The N-ethyl groups of the compound are targets for oxidative dealkylation, a common metabolic pathway catalyzed by enzymes such as the cytochrome P450 family. nih.gov This reaction involves the removal of an ethyl group, transforming the N,N-diethylamino moiety into an N-ethylamino group and releasing acetaldehyde (B116499). This process can occur on one or both of the N-ethyl groups. nih.gov

These biochemical transformations alter the structure and properties of the parent compound, leading to metabolites with different biological activities and fates in the system.

Transformation TypeDescriptionResulting MetaboliteReference
Disulfide ReductionCleavage of the disulfide (-S-S-) bond, often by glutathione (GSH), to form two thiol (-SH) groups.Diethyldithiocarbamate researchgate.net
N-DealkylationOxidative removal of an ethyl group from a nitrogen atom.N-Ethylthiuram disulfide, Acetaldehyde nih.gov

Q & A

Q. What are the standard methodologies for synthesizing N,N'-Diethylthiuram disulfide with high purity?

The synthesis of thiuram disulfides typically involves oxidative coupling of dialkyldithiocarbamate salts. For example, tetrabenzylthiuram disulfide (TBzTD) is synthesized via a two-step process using hydrogen peroxide as an oxidant, sulfuric acid as a catalyst, and controlled stoichiometric ratios of reactants (e.g., n(CS₂):n(NaOH):n(H₂O₂) = 1.05:1.0:1.2) . Characterization via FT-IR, UV-vis, HPLC, and ¹H NMR ensures structural validation and purity ≥99%. Similar protocols can be adapted for This compound by substituting benzylamine with diethylamine .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

High-performance liquid chromatography (HPLC) is critical for purity assessment, while FT-IR and ¹H NMR confirm functional groups and molecular structure . For trace impurities or degradation products, gas chromatography–mass spectrometry (GC-MS) coupled with ultrasonic extraction and headspace solid-phase microextraction (HS-SPME) offers sensitivity down to 0.4–1.4 ng/g, as demonstrated for volatile sulfur compounds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use gloves, fume hoods, and protective eyewear to avoid dermal/ocular exposure. Refer to safety data sheets (SDS) for specific handling guidelines, as thiuram derivatives like tetraethylthiuram disulfide are known allergens and may cause contact dermatitis . Store in airtight containers away from oxidizers and acids to prevent unintended reactions .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in reactions involving this compound?

Compare catalytic systems such as Ce-doped ZnO nanocomposites, which enhance oxidative coupling of thiols to disulfides via synchronized N-acetylation and S-oxidation . Kinetic studies (e.g., variable-temperature NMR or stopped-flow spectroscopy) can elucidate reaction mechanisms and identify rate-limiting steps. For industrial applications, evaluate energy consumption and yield using metrics from ultra-fast vulcanization processes (e.g., 98% sulfuric acid as a catalyst) .

Q. What methodologies detect trace impurities in this compound that may interfere with experimental outcomes?

HS-SPME/GC-MS is highly effective for detecting volatile sulfur byproducts (e.g., dimethyl disulfide) at sub-ng/g levels . For non-volatile impurities, pair HPLC with diode-array detection (DAD) or high-resolution mass spectrometry (HRMS). Cross-validate results using orthogonal techniques like X-ray diffraction (XRD) to rule out crystalline contaminants .

Q. How do structural modifications of this compound influence its biochemical interactions, such as alcohol aversion therapy?

Disulfiram (tetraethylthiuram disulfide) inhibits aldehyde dehydrogenase by forming a stable complex with its active-site cysteine residues, leading to acetaldehyde accumulation . To study analogous mechanisms for This compound, use in vitro enzyme assays (e.g., spectrophotometric monitoring of NAD⁺ reduction) and molecular docking simulations. Compare binding affinities with methyl or isobutyl substituents to assess steric/electronic effects .

Q. How can researchers resolve contradictions in data from different synthesis routes or analytical workflows?

Systematic method validation is essential. For example, discrepancies in reaction yields may arise from variations in oxidant concentration (H₂O₂ vs. O₂) or solvent polarity. Use design-of-experiments (DoE) approaches to identify critical parameters. Cross-correlate HPLC purity data with independent metrics like elemental analysis or thermogravimetric analysis (TGA) . For kinetic disagreements, apply Arrhenius plots to compare activation energies across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.